molecular formula C8H8BrNO2 B1524305 2-(Bromomethyl)-1-methyl-4-nitrobenzene CAS No. 98799-27-0

2-(Bromomethyl)-1-methyl-4-nitrobenzene

Cat. No.: B1524305
CAS No.: 98799-27-0
M. Wt: 230.06 g/mol
InChI Key: VAKLDLBPYFVTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromomethyl group is attached to the second carbon, a methyl group to the first carbon, and a nitro group to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene typically involves the bromination of 1-methyl-4-nitrobenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-1-methyl-4-nitrobenzene or 2-(Aminomethyl)-1-methyl-4-nitrobenzene.

    Reduction: Formation of 2-(Bromomethyl)-1-methyl-4-aminobenzene.

    Oxidation: Formation of 2-(Bromomethyl)-1-carboxy-4-nitrobenzene.

Scientific Research Applications

2-(Bromomethyl)-1-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-4-nitrobenzene depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a bromide ion.

    Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.

    Oxidation: The methyl group is oxidized through the formation of intermediate species, leading to the formation of a carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    2-(Bromomethyl)-4-nitrobenzene: Lacks the methyl group, which can influence its reactivity and physical properties.

    2-(Chloromethyl)-1-methyl-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness

2-(Bromomethyl)-1-methyl-4-nitrobenzene is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

2-(bromomethyl)-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKLDLBPYFVTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679433
Record name 2-(Bromomethyl)-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98799-27-0
Record name 2-(Bromomethyl)-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slight suspension of (2-methyl-5-nitrophenyl)methanol (2.0 g, 12 mmol) in DCM (20 ml) in an ice-water bath under nitrogen was a added a solution of phosphorus tribromide (1.13 mL, 12 mmol, Aldrich) in DCM (20 ml). The resulting solution was allowed to warm to ambient temperature and stirred for 45 min. The solution was poured onto a mixture of ice-water (50 ml) and saturated sodium hydrogen carbonate (50 ml). The biphasic mixture was diluted with dichloromethane (50 ml) and the phases separated. The aqueous phase was extracted with dichloromethane (20 ml). The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo to give 2-(bromomethyl)-1-methyl-4-nitrobenzene as a pale yellow solid (1.81 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-1-methyl-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-1-methyl-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.